Orthogonal Deprotection Selectivity: Tfa Group Removal by Aqueous Base vs. Acid-Labile Boc/Cbz Side-Chain Groups
The Nε-trifluoroacetyl (Tfa) protecting group on Boc-Lys(Tfa)-OH can be removed selectively using aqueous basic hydrolysis (e.g., 1 M NaOH or piperidine/DMF solutions), while the Nα-Boc group remains intact. In contrast, the most common ε-amine protecting groups — Boc (on Fmoc-Lys(Boc)-OH) and Cbz (on Boc-Lys(Cbz)-OH) — are both acid-labile and are cleaved concurrently with the α-Boc group under TFA deprotection conditions, eliminating chemoselectivity . This orthogonal selectivity is a class-defining property of the Tfa-protected variant.
| Evidence Dimension | Side-chain ε-amine deprotection condition and orthogonality |
|---|---|
| Target Compound Data | Selective Tfa removal: aqueous basic hydrolysis (e.g., NaOH, piperidine/DMF); Tfa stable to acidic Boc-deprotection conditions (TFA/DCM) |
| Comparator Or Baseline | Fmoc-Lys(Boc)-OH: ε-Boc group removed by TFA concurrently with α-Boc or α-Fmoc deprotection (non-orthogonal). Boc-Lys(Cbz)-OH: ε-Cbz removed by catalytic hydrogenation or HF, not compatible with standard Fmoc SPPS conditions. |
| Quantified Difference | Binary: orthogonal (Target) vs. non-orthogonal (Comparators); Tfa removal pH ~12-14 (aqueous) vs. Boc removal requires pH < 1 (TFA) |
| Conditions | Standard solid-phase peptide synthesis; Fmoc/tBu strategy or Boc/Bzl strategy. Sigma-Aldrich Novabiochem product technical note for Fmoc-Lys(Tfa)-OH specifies aqueous basic hydrolysis . |
Why This Matters
Orthogonal ε-amine protection is essential for on-resin side-chain modification, cyclization, and construction of branched or labeled peptide architectures without premature Boc/Fmoc deprotection.
